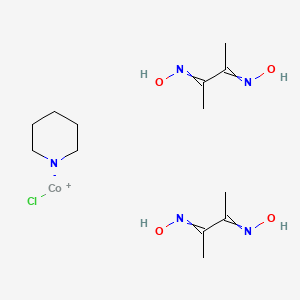
chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is a complex chemical compound that features a cobalt ion coordinated with a hydroxylamine derivative and a piperidine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide typically involves the coordination of cobalt chloride with N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine and piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cobalt ion. The general steps are as follows:
- Dissolve cobalt chloride in a suitable solvent such as ethanol or methanol.
- Add N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine to the solution and stir under an inert atmosphere.
- Introduce piperidine to the reaction mixture and continue stirring.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as chromatography and distillation.
化学反応の分析
Types of Reactions
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is studied for its potential as a metallodrug. The cobalt center can interact with biological molecules, potentially leading to therapeutic applications.
Medicine
The compound’s ability to interact with biomolecules makes it a candidate for drug development, particularly in the field of cancer therapy. Its coordination chemistry can be exploited to design drugs that target specific cellular pathways.
Industry
In industrial applications, this compound is used in the development of advanced materials, including catalysts for chemical manufacturing and components for electronic devices.
作用機序
The mechanism by which chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide exerts its effects involves the coordination of the cobalt center with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity or biological activity. The molecular targets and pathways involved depend on the specific application, but often include enzymes and other proteins.
類似化合物との比較
Similar Compounds
- Chlorocobalt(1+);N-(2-hydroxyiminopropan-2-ylidene)hydroxylamine;piperidin-1-ide
- Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;morpholin-1-ide
Uniqueness
Chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties can lead to different reactivity and selectivity compared to similar compounds, making it valuable for specialized applications in catalysis and drug development.
特性
IUPAC Name |
chlorocobalt(1+);N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine;piperidin-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N.2C4H8N2O2.ClH.Co/c1-2-4-6-5-3-1;2*1-3(5-7)4(2)6-8;;/h1-5H2;2*7-8H,1-2H3;1H;/q-1;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXQEQFAVFPUEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.C1CC[N-]CC1.Cl[Co+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClCoN5O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














